molecular formula C16H22OSe B14400445 2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol CAS No. 87841-47-2

2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol

Cat. No.: B14400445
CAS No.: 87841-47-2
M. Wt: 309.3 g/mol
InChI Key: PLIOMQVQSZEZTE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol is an organic compound characterized by its unique structure, which includes a phenylselanyl group attached to an octadienol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol typically involves the reaction of 2,6-dimethyl-2,6-octadien-1-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: The compound can be reduced to remove the phenylselanyl group.

    Substitution: The phenylselanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: 2,6-Dimethyl-2,6-octadien-1-ol.

    Substitution: Various substituted octadienol derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing phenylselanyl groups.

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Apoptosis Induction: In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-2,6-octadien-1-ol: Lacks the phenylselanyl group, making it less effective as an antioxidant.

    Geraniol: A similar alcohol with a different functional group, used in fragrances and flavorings.

    Nerol: An isomer of geraniol with similar applications but different chemical properties.

Uniqueness

2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

87841-47-2

Molecular Formula

C16H22OSe

Molecular Weight

309.3 g/mol

IUPAC Name

2,6-dimethyl-8-phenylselanylocta-2,6-dien-1-ol

InChI

InChI=1S/C16H22OSe/c1-14(7-6-8-15(2)13-17)11-12-18-16-9-4-3-5-10-16/h3-5,8-11,17H,6-7,12-13H2,1-2H3

InChI Key

PLIOMQVQSZEZTE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC[Se]C1=CC=CC=C1)CCC=C(C)CO

Origin of Product

United States

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